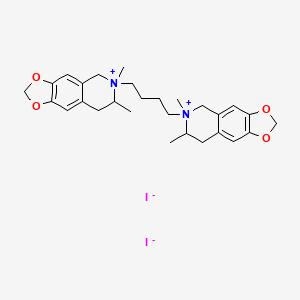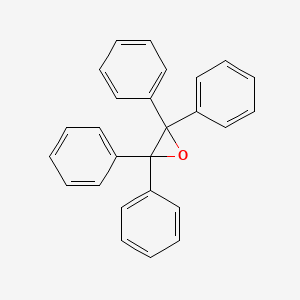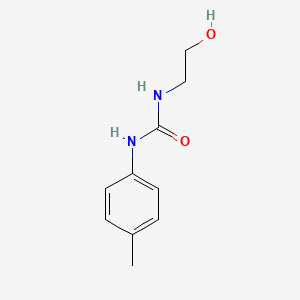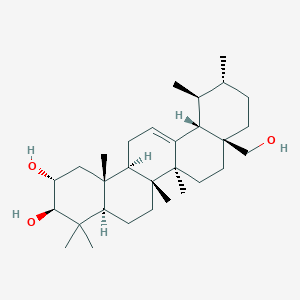
2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride is a chemical compound known for its unique structure and versatile applications. It belongs to the class of benzoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This compound is of significant interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride typically involves the reaction of 2-aminomethyl phenol with formaldehyde and an amine under acidic conditions. The reaction proceeds through a Mannich-type reaction, forming the benzoxazine ring. The dihydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxides of the benzoxazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzoxazine derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including resins and coatings with enhanced thermal and mechanical properties.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2-(Aminomethyl)benzimidazole dihydrochloride
- 2-(Aminomethyl)furan dihydrochloride
- 2-(Aminomethyl)pyridine dihydrochloride
Comparison: 2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and versatility in various applications. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C9H14Cl2N2O |
|---|---|
Poids moléculaire |
237.12 g/mol |
Nom IUPAC |
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;;/h1-4,7,11H,5-6,10H2;2*1H |
Clé InChI |
AQVRUIBYFYESPB-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C2N1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


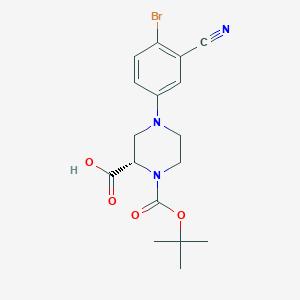
![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)
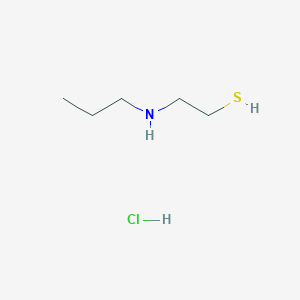
![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)

![(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride](/img/structure/B13731656.png)
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)
![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)
